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molecular formula C16H15N3O4 B8601915 2-Amino-4-(6,7-dimethoxyquinazolin-4-yloxy)-phenol

2-Amino-4-(6,7-dimethoxyquinazolin-4-yloxy)-phenol

Cat. No. B8601915
M. Wt: 313.31 g/mol
InChI Key: DPPWBTNTUAPJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531553B2

Procedure details

4-(6,7-Dimethoxyquinazolin-4-yloxy)-2-nitrophenol (Step c, 350 mg, 1.02 mmol) was combined with Fe (1.17 g), 6N HCl (2 drops), water (2.1 mL) and EtOH (9 mL) and heated at reflux for 2.5 h. The hot mixture was filtered through Celite and evaporated. The residue was purified by column chromatography using 0-30% of a 90:10:1 (CH2Cl2:MeOH:NH4OH) solution in CH2Cl2 as the eluent. MS(MH+)=NA; Calc'd 313.31 for C16H15N3O4.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
1.17 g
Type
catalyst
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][N:7]=[C:6]2[O:15][C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[C:18]([N+:23]([O-])=O)[CH:17]=1.O>Cl.[Fe].CCO>[NH2:23][C:18]1[CH:17]=[C:16]([O:15][C:6]2[C:5]3[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=3)[N:9]=[CH:8][N:7]=2)[CH:21]=[CH:20][C:19]=1[OH:22]

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
COC=1C=C2C(=NC=NC2=CC1OC)OC1=CC(=C(C=C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Four
Name
Quantity
1.17 g
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
9 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC(=C1)OC1=NC=NC2=CC(=C(C=C12)OC)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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